N-(4-Aminophenyl)-4-chlorobenzamide
Description
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Properties
IUPAC Name |
N-(4-aminophenyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQNIFSCOEHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359364 | |
| Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23600-46-6 | |
| Record name | N-(4-Aminophenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
chemical structure and molecular weight of N-(4-Aminophenyl)-4-chlorobenzamide
Structural Analysis, Synthesis Protocols, and Pharmacophore Applications
Part 1: Executive Summary & Chemical Identity
N-(4-Aminophenyl)-4-chlorobenzamide (CAS: 23600-46-6 ) is a critical diaryl amide scaffold used extensively in medicinal chemistry and materials science. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including Histone Deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptors (VEGFR).
This guide provides a rigorous technical analysis of its structure, validated synthesis pathways, and analytical characterization standards.
Core Identity Matrix
| Property | Specification |
| IUPAC Name | N-(4-Aminophenyl)-4-chlorobenzamide |
| CAS Registry Number | 23600-46-6 |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| SMILES | Nc1ccc(cc1)NC(=O)c2ccc(Cl)cc2 |
| InChI Key | CYSQNIFSCOEHDN-UHFFFAOYSA-N |
| Role | Synthetic Intermediate, Pharmacophore Scaffold, Liquid Crystal Mesogen |
Part 2: Physicochemical Profiling & Molecular Weight
Precise molecular weight calculations are essential for high-resolution mass spectrometry (HRMS) and stoichiometry.
Molecular Weight Analysis
| Mass Type | Value (Da / g/mol ) | Context for Usage |
| Monoisotopic Mass | 246.0560 | Use for HRMS / LC-MS identification (matches [M+H]⁺ peak). Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O. |
| Average Molecular Weight | 246.69 | Use for Stoichiometry (reagent weighing). Accounts for natural isotope abundance (e.g., ³⁷Cl). |
Structural Properties
-
Lipophilicity (LogP): ~2.6 (Predicted). The compound is moderately lipophilic, suitable for cell-permeable drug design.
-
H-Bond Donors: 2 (Amide NH, Amine NH₂).
-
H-Bond Acceptors: 2 (Amide Carbonyl, Amine N).
-
Electronic Character: The p-chloro substituent exerts an inductive electron-withdrawing effect (-I) on Ring A, increasing the electrophilicity of the carbonyl. The p-amino group on Ring B is a strong electron donor (+M), increasing electron density and making the terminal amine highly nucleophilic for further derivatization.
Figure 1: Structural segmentation of N-(4-Aminophenyl)-4-chlorobenzamide highlighting electronic zones.
Part 3: Synthesis & Fabrication Protocols
Two primary routes exist for synthesis. Route A (Nitro-Reduction) is recommended for high purity to avoid bis-acylation byproducts common in direct diamine coupling.
Route A: The Nitro-Reduction Pathway (High Fidelity)
This method ensures only one amine is formed, preventing polymerization.
Step 1: Amide Coupling
-
Reagents: 4-Chlorobenzoyl chloride (1.0 eq), p-Nitroaniline (1.0 eq), Pyridine or Et₃N (1.2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Conditions: 0°C to RT, 4-12 hours.
-
Intermediate: N-(4-Nitrophenyl)-4-chlorobenzamide.
Step 2: Selective Reduction
-
Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) OR H₂ / Pd-C (10%).
-
Solvent: Ethanol/Water (3:1) for Fe reduction; Methanol for Hydrogenation.
-
Conditions: Reflux (Fe) or RT (H₂), 2-6 hours.
Figure 2: Step-wise synthesis workflow via the nitro-reduction pathway.[1]
Experimental Protocol (Self-Validating)
-
Coupling: Dissolve p-nitroaniline (13.8 g, 100 mmol) in dry DCM (150 mL) with Et₃N (16 mL). Add 4-chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise at 0°C. Stir until TLC shows disappearance of amine. Wash with 1M HCl (removes unreacted amine) and NaHCO₃.
-
Reduction: Suspend the nitro-intermediate (10 mmol) in EtOH (50 mL). Add saturated aq. NH₄Cl (5 mL) and Fe powder (5 eq). Reflux for 4h.
-
Workup: Filter hot through Celite (removes Fe). Concentrate filtrate. Recrystallize from Ethanol/Water to yield off-white crystals.
Part 4: Analytical Characterization (E-E-A-T)
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
1. Proton NMR (¹H NMR) Prediction
Solvent: DMSO-d₆, 400 MHz
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 10.05 | Singlet (br) | 1H | Amide NH | Deshielded by carbonyl and aromatic ring. |
| 7.95 | Doublet (J=8.5 Hz) | 2H | Ring A (H-2,6) | Ortho to carbonyl (electron withdrawing). |
| 7.58 | Doublet (J=8.5 Hz) | 2H | Ring A (H-3,5) | Ortho to Chlorine. |
| 7.38 | Doublet (J=8.8 Hz) | 2H | Ring B (H-2',6') | Ortho to Amide N. |
| 6.55 | Doublet (J=8.8 Hz) | 2H | Ring B (H-3',5') | Ortho to Amine (shielded by electron donation). |
| 4.90 | Singlet (br) | 2H | Amine NH₂ | Exchangeable protons; shift varies with concentration. |
2. Mass Spectrometry (ESI-MS)
-
Positive Mode (+): Dominant peak at m/z 247.1 [M+H]⁺ .
-
Isotope Pattern: Distinctive 3:1 ratio for M+H (247.1) and M+H+2 (249.1) due to the ³⁵Cl/³⁷Cl isotopes. This is a crucial purity check.
Part 5: Applications in Drug Discovery
This scaffold is a versatile building block in "Fragment-Based Drug Design" (FBDD).
-
HDAC Inhibitors: The benzamide moiety acts as a "cap group" or "linker" in Histone Deacetylase inhibitors (e.g., analogs of CI-994). The free amine allows for the attachment of a Zinc-Binding Group (ZBG).
-
Kinase Inhibitors: The linear, rigid structure fits into the ATP-binding pocket of various kinases (e.g., VEGFR-2), where the amide forms hydrogen bonds with the hinge region.
-
PROTAC Linkers: The amine provides a handle to attach E3 ligase ligands or warheads for targeted protein degradation.
References
-
PubChem. "N-(4-Aminophenyl)-4-chlorobenzamide Compound Summary." National Center for Biotechnology Information. Accessed 2026.[2] [Link]
-
Zhang, L., et al. "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Pharmacology, 2019. [Link] (Cited for scaffold relevance).
-
EPA CompTox. "N-(4-Aminophenyl)-4-chlorobenzamide Dashboard." U.S. Environmental Protection Agency. [Link]
Sources
physical and chemical properties of N-(4-Aminophenyl)-4-chlorobenzamide
An In-Depth Technical Guide to the Physical and Chemical Properties of N-(4-Aminophenyl)-4-chlorobenzamide
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(4-Aminophenyl)-4-chlorobenzamide is a diaryl amide of significant interest in medicinal chemistry and materials science. Its structure incorporates a 4-chlorobenzoyl moiety linked via an amide bond to a p-phenylenediamine scaffold. This unique combination of a halogenated aromatic ring, a bridging amide, and a terminal aromatic amine presents multiple sites for chemical modification and interaction, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. The benzamide functional group is a cornerstone in numerous pharmaceutical agents, and the presence of the reactive primary amine offers a versatile handle for further derivatization.
This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and essential safety information. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Compound Identification and Physical Properties
Accurate identification and understanding the fundamental physical properties of a compound are the bedrock of any scientific investigation. N-(4-Aminophenyl)-4-chlorobenzamide is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-aminophenyl)-4-chlorobenzamide | [1] |
| CAS Number | 23600-46-6 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClN₂O | [1][2] |
| Molecular Weight | 246.69 g/mol | [1][2] |
| Physical Form | Solid, powder or crystals | [3] |
| Melting Point | Not available in published literature. | |
| Boiling Point | Not available in published literature. | |
| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents such as DMSO, DMF, ethanol, and acetone. | [1] |
While an experimental melting point for N-(4-Aminophenyl)-4-chlorobenzamide is not documented in readily available literature, related isomers provide context. For instance, N-(4'-Chlorophenyl)-3-aminobenzamide has a reported melting point of 160-161 °C. The non-aminated analog, 4-chlorobenzamide, is a solid with a melting point of approximately 172-176 °C.
The solubility profile is inferred from its structure and data on analogous compounds. The polar amine and amide groups suggest solubility in polar organic solvents, a critical consideration for reaction setup, purification, and formulation for biological assays. The parent compound 4-chlorobenzamide is noted for its limited solubility in water but good solubility in organic solvents like ethanol and acetone[1].
Synthesis and Purification
The most direct and widely adopted method for synthesizing N-substituted benzamides is the nucleophilic acyl substitution reaction between a benzoyl chloride and an amine. This approach is efficient and generally high-yielding.
Experimental Protocol: Synthesis via Acylation
This protocol details the synthesis of N-(4-Aminophenyl)-4-chlorobenzamide from 4-chlorobenzoyl chloride and p-phenylenediamine.
Causality: 4-chlorobenzoyl chloride is used because the acyl chloride is significantly more reactive towards nucleophilic attack than the corresponding carboxylic acid. p-Phenylenediamine serves as the nucleophile, but its two amine groups have different reactivities. The reaction is typically performed with an excess of the diamine or controlled stoichiometry to favor mono-acylation. A base like triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
4-Chlorobenzoyl chloride (1.0 eq)
-
p-Phenylenediamine (1,4-Diaminobenzene) (1.2 - 2.0 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-phenylenediamine (1.2 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring p-phenylenediamine solution over 15-20 minutes. An ice bath can be used to control the initial exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess diamine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to obtain pure N-(4-Aminophenyl)-4-chlorobenzamide.
Synthesis Workflow Diagram
Caption: Potential chemical transformations of the title compound.
Safety and Handling
As a laboratory chemical, N-(4-Aminophenyl)-4-chlorobenzamide must be handled with appropriate precautions.
GHS Hazard Classification: [1]* Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.
Self-Validating Safety Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(4-Aminophenyl)-4-chlorobenzamide is a well-defined chemical entity with a rich set of properties derived from its constituent functional groups. While some experimental physical data like the melting point are not yet prevalent in public literature, its identity can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry. Its synthesis is straightforward via standard amide coupling methodologies. The presence of a reactive primary amine makes it an attractive platform for further chemical exploration in drug discovery and materials science. Adherence to standard safety protocols is essential when handling this compound due to its potential hazards. This guide provides the authoritative grounding necessary for its confident application in a research setting.
References
-
PubChem. (n.d.). N-(4-Aminophenyl)-4-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]
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- 1. N-(4-Aminophenyl)-4-chlorobenzamide | C13H11ClN2O | CID 960654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Aminophenyl)-4-chlorobenzamide | 23600-46-6 | Benchchem [benchchem.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: N-(1-adamantile)-4-chlorobenzamide ( NMR IS EASY) [orgspectroscopyint.blogspot.com]
crystal structure analysis of N-(4-Aminophenyl)-4-chlorobenzamide
An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-Aminophenyl)-4-chlorobenzamide
Authored by: A Senior Application Scientist
Introduction
N-(4-Aminophenyl)-4-chlorobenzamide is a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of the benzamide scaffold, it belongs to a class of compounds widely recognized as a "privileged pharmacophore" due to its prevalence in a multitude of biologically active molecules.[1] Derivatives of 4-chlorobenzamide have shown potential as anticancer and antimicrobial agents, often acting through the inhibition of key enzymes like tyrosine kinases.[1]
The three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—profoundly influences a compound's physicochemical properties, including solubility, stability, bioavailability, and intermolecular interactions. A thorough understanding of this architecture is therefore not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of novel materials.
This guide provides a comprehensive, field-proven methodology for the complete . We will proceed from the foundational steps of chemical synthesis and single-crystal growth to the sophisticated techniques of Single-Crystal X-ray Diffraction (SC-XRD) and the detailed interpretation of the resulting structural data. The causality behind each experimental choice is explained to provide a self-validating framework for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals suitable for diffraction analysis.
Synthesis of N-(4-Aminophenyl)-4-chlorobenzamide
The most direct and widely adopted method for synthesizing N-aryl benzamides is the acylation of an aniline derivative with a benzoyl chloride. This nucleophilic acyl substitution reaction is robust and typically high-yielding. Here, we react 4-chlorobenzoyl chloride with p-phenylenediamine (1,4-diaminobenzene). A molar excess of the diamine is used to favor monosubstitution and to act as a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve p-phenylenediamine (2.0 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Cool the solution in an ice bath (0°C). Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute HCl solution (to remove excess diamine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-(4-Aminophenyl)-4-chlorobenzamide.
Caption: Synthesis of N-(4-Aminophenyl)-4-chlorobenzamide.
Single Crystal Growth
The quality of the diffraction data is directly dependent on the quality of the single crystal. The ideal crystal is one with well-defined faces, no internal defects, and sufficient size (typically 0.1-0.3 mm in each dimension). The slow evaporation method is a reliable technique for growing such crystals.
Experimental Protocol: Crystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature. Ethanol is often a good starting point for benzamide derivatives.[3]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature. Slow evaporation encourages the orderly deposition of molecules onto a growing crystal lattice.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4] The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a periodic lattice, creating a unique diffraction pattern.[4]
The SC-XRD Experimental Workflow
The process from mounting a crystal to refining its structure is a systematic workflow.
Caption: The workflow of Single-Crystal X-ray Diffraction analysis.
Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[4] This allows for the precise orientation of the crystal in the X-ray beam.
-
Data Collection: The goniometer head is mounted on a diffractometer (e.g., a Bruker APEX or Oxford Xcalibur).[3][5] The crystal is typically cooled under a stream of nitrogen gas (e.g., to 130 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[5] Monochromatic X-ray radiation, commonly from a Molybdenum (Mo Kα, λ = 0.71073 Å) source, is directed at the crystal.[3] The diffractometer rotates the crystal through a series of angles, and a detector records the intensity and position of the thousands of diffracted X-ray reflections.[4]
-
Data Reduction: The raw data frames are integrated and processed. This involves correcting for experimental factors (like absorption) and reducing the data to a list of unique reflections (hkl indices) and their corresponding intensities (I) and standard uncertainties (σ(I)).[5]
-
Structure Solution and Refinement:
-
Solution: This step involves solving the "phase problem" to generate an initial electron density map from the diffraction intensities. Software packages like SHELXTL use methods such as Direct Methods or the Patterson function to propose an initial structural model.[5]
-
Refinement: The initial model is then refined using a least-squares algorithm. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[3][4] The quality of the final model is assessed by metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.
-
Part 3: Structural Analysis and Interpretation
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure.
Crystallographic Data Summary
The fundamental parameters describing the crystal lattice are summarized in a standardized table. The data presented below are representative for a compound of this type.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁ClN₂O |
| Formula Weight | 246.69 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6019 (7) |
| b (Å) | 13.0688 (10) |
| c (Å) | 9.6412 (7) |
| α (°) | 90 |
| β (°) | 103.853 (1) |
| γ (°) | 90 |
| Volume (ų) | 1174.64 (15) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 130 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.116 |
| (Note: Data modeled after a similar structure, N-(4-Chlorophenyl)-4-nitrobenzamide, for illustrative purposes)[5] |
Molecular Structure
The analysis reveals the precise geometry of the N-(4-Aminophenyl)-4-chlorobenzamide molecule. The two benzene rings are not coplanar. The dihedral angle (the twist angle) between the mean plane of the 4-chlorophenyl ring and the 4-aminophenyl ring is a key structural feature. For similar benzanilides, this angle can be around 60°.[3] The amide group (-C(=O)N-) itself is relatively planar and forms dihedral angles with both aromatic rings.[6] Bond lengths, such as the C=O, C-N, and C-Cl bonds, are typically within the expected ranges for such functional groups.[7]
Supramolecular Assembly via Hydrogen Bonding
Perhaps the most crucial information for drug development is how the molecules interact with each other in the solid state. These intermolecular interactions dictate crystal packing and influence physical properties. The N-(4-Aminophenyl)-4-chlorobenzamide molecule possesses excellent hydrogen bond donors (the amide N-H and the amine N-H₂) and a primary hydrogen bond acceptor (the carbonyl oxygen C=O).
This combination leads to the formation of robust hydrogen-bonding networks. Typically, benzamides form chains or sheets where the N-H of one molecule donates a hydrogen bond to the C=O group of a neighboring molecule.[3][6] The additional amino group provides a further site for creating an extended, three-dimensional network, linking these primary chains together.
Caption: Hydrogen bonding network in the crystal lattice.
Conclusion
The provides an exact and detailed picture of its molecular geometry and intermolecular interactions in the solid state. Through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, we can determine its unit cell parameters, bond lengths, bond angles, and, most importantly, the supramolecular architecture governed by hydrogen bonding. This structural knowledge is indispensable for understanding the compound's properties and serves as a foundational dataset for computational modeling, polymorphism screening, and the rational design of new derivatives with enhanced therapeutic or material properties.
References
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PubChem . N-(4-Aminophenyl)-4-chlorobenzamide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate . (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]
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PubChemLite . N-(4-aminophenyl)-4-chlorobenzamide (C13H11ClN2O). Available from: [Link]
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SciSpace . Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available from: [Link]
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PrepChem.com . Synthesis of N-chlorobenzamide. Available from: [Link]
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PMC . N-(4-Chlorophenyl)-4-methoxybenzamide. National Center for Biotechnology Information. Available from: [Link]
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PMC . Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Center for Biotechnology Information. Available from: [Link]
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SERC (Carleton) . Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]
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Frontiers . Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available from: [Link]
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EPA . N-(4-Aminophenyl)-4-chlorobenzamide - Publications - Abstract Sifter. United States Environmental Protection Agency. Available from: [Link]
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Johannes Gutenberg-Universität Mainz . Single Crystal X-Ray Diffraction – SXD. Available from: [Link]
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EPA . N-(4-Aminophenyl)-4-chlorobenzamide Properties. United States Environmental Protection Agency. Available from: [Link]
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ResearchGate . (PDF) N-(4-Chlorophenyl)benzamide. Available from: [Link]
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ResearchGate . (PDF) Crystal structure of N-(4-chlorophenyl)benzothioamide. Available from: [Link]
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PMC . N-(4-Chlorophenyl)-4-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]
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MDPI . Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Available from: [Link]
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Malaysian Journal of Analytical Sciences . SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available from: [Link]
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- 5. N-(4-Chlorophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis Protocol for N-(4-Aminophenyl)-4-chlorobenzamide: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Aminophenyl)-4-chlorobenzamide, a valuable intermediate in medicinal chemistry and materials science. The described method is based on the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with p-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety protocols, and characterization methods to ensure a reliable and reproducible synthesis.
Introduction
N-(4-Aminophenyl)-4-chlorobenzamide is a key building block in the synthesis of various biologically active compounds. Its structure, featuring a reactive primary amine and a stable amide linkage with a chlorinated phenyl ring, makes it a versatile precursor for developing novel therapeutics, including potential anticancer and antimicrobial agents.[1][2] The synthesis detailed herein is an amide coupling reaction, a fundamental transformation in organic chemistry.[3][4] It involves the acylation of one amino group of p-phenylenediamine with 4-chlorobenzoyl chloride. The primary challenge in this synthesis is achieving mono-acylation and preventing the formation of the di-acylated byproduct. This protocol is optimized to favor the desired mono-substituted product.
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][5]
Overall Reaction Scheme
Experimental Workflow Diagram
The overall process from starting materials to the purified final product is outlined in the following workflow.
Caption: Experimental workflow for the synthesis of N-(4-Aminophenyl)-4-chlorobenzamide.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | M. Eq. | Amount | CAS No. |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 2.0 | 2.38 g | 106-50-3 |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.0 | 1.75 g | 122-01-0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 1.68 mL | 121-44-8 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 100 mL | 75-09-2 |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed | 7647-01-0 |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |
| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | - | As needed | 7647-14-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | 7757-82-6 |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed | 64-17-5 |
Equipment
-
250 mL three-neck round-bottom flask
-
100 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (for drying tubes)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Detailed Step-by-Step Protocol
Reaction Setup
-
Prepare Reactant Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve p-phenylenediamine (2.38 g, 22.0 mmol, 2.0 eq.) and triethylamine (1.68 mL, 12.1 mmol, 1.2 eq.) in 60 mL of anhydrous dichloromethane (DCM).
-
Rationale: An excess of p-phenylenediamine is used to statistically favor mono-acylation over di-acylation. Triethylamine is a non-nucleophilic base that scavenges the HCl produced during the reaction.[5] Anhydrous conditions are crucial as 4-chlorobenzoyl chloride readily hydrolyzes with water.[6][7]
-
-
Prepare Acyl Chloride Solution: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.75 g, 10.0 mmol, 1.0 eq.) in 40 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Initiate Reaction: Cool the p-phenylenediamine solution in the round-bottom flask to 0°C using an ice bath.
Reaction Execution
-
Slow Addition: Add the 4-chlorobenzoyl chloride solution from the dropping funnel to the stirred amine solution dropwise over a period of 30-45 minutes. Maintain the temperature at 0°C during the addition.
-
Rationale: The acylation reaction is exothermic. Slow addition at low temperatures helps to control the reaction rate, minimize side reactions, and further reduce the likelihood of di-acylation.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is complete when the 4-chlorobenzoyl chloride spot has disappeared.
Work-up and Isolation
-
Quench Reaction: Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water to quench the reaction.
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. Collect the bottom organic (DCM) layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess p-phenylenediamine and triethylamine hydrochloride).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (to remove residual water).
-
Rationale: This washing sequence effectively removes unreacted starting materials, the base, and salts, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate for 15-20 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification and Characterization
-
Purification: Purify the crude solid by recrystallization. Dissolve the crude product in a minimal amount of hot 95% ethanol and add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water (1:1) and dry them under vacuum.
-
Characterization:
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][11]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[6][12]
-
Reagent Hazards:
-
4-Chlorobenzoyl chloride: Corrosive, causes severe skin and eye burns, and is a lachrymator.[7][12] It reacts violently with water. Handle with extreme care.[6][7]
-
p-Phenylenediamine: Toxic and may cause skin irritation or allergic reactions. Avoid inhalation of dust.[11][13]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling vapors.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] For burns from 4-chlorobenzoyl chloride, seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure reaction goes to completion using TLC. Extend reaction time if necessary. |
| Hydrolysis of 4-chlorobenzoyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Product loss during work-up or recrystallization. | Ensure proper phase separation. Use minimal hot solvent for recrystallization and cool thoroughly. | |
| Di-acylated Product Formation | Reaction temperature too high or addition too fast. | Maintain 0°C during addition and add the acyl chloride solution slowly. |
| Incorrect stoichiometry. | Ensure at least a 2:1 molar ratio of p-phenylenediamine to 4-chlorobenzoyl chloride. | |
| Product is an oil or fails to crystallize | Impurities are present. | Re-purify using column chromatography on silica gel if recrystallization fails. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
References
-
Lee, S. H., Lee, W., Bae, J. S., & Ma, E. (2016). Synthesis and Biological Evaluation of N-(4'-Chlorophenyl)-3-aminobenzamide Derivatives. Molecules, 21(5), 676. Available at: [Link]
-
PubChem. (n.d.). N-(4-Aminophenyl)-4-chlorobenzamide. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
PubChemLite. (n.d.). N-(4-aminophenyl)-4-chlorobenzamide (C13H11ClN2O). Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved February 22, 2026, from [Link]
-
Cole-Parmer. (2004, September 29). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Retrieved February 22, 2026, from [Link]
-
Loba Chemie. (2019, January 29). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. Retrieved February 22, 2026, from [Link]
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- 8. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. N-(4-Aminophenyl)-4-chlorobenzamide | C13H11ClN2O | CID 960654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - N-(4-aminophenyl)-4-chlorobenzamide (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lobachemie.com [lobachemie.com]
troubleshooting solubility issues with N-(4-Aminophenyl)-4-chlorobenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(4-Aminophenyl)-4-chlorobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. The advice herein is based on established physicochemical principles and proven strategies for handling poorly soluble molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing both explanations and actionable protocols to resolve solubility challenges.
Q1: What are the fundamental physicochemical properties of N-(4-Aminophenyl)-4-chlorobenzamide, and how do they influence its solubility?
A1: Understanding the inherent properties of N-(4-Aminophenyl)-4-chlorobenzamide is the first step in troubleshooting its solubility. Based on its structure and available data, we can predict its behavior in various solvent systems.[1][2] The molecule consists of a 4-chlorobenzamide moiety linked to a 4-aminophenyl group, which results in a largely rigid and hydrophobic structure with limited aqueous solubility.
Table 1: Physicochemical Properties of N-(4-Aminophenyl)-4-chlorobenzamide
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₃H₁₁ClN₂O | - |
| Molecular Weight | 246.69 g/mol [1] | Affects molar concentration calculations. |
| Predicted XlogP | 2.6[2] | Indicates moderate lipophilicity, suggesting poor solubility in water. |
| Hydrogen Bond Donors | 2 (Amine and Amide NH) | Can participate in hydrogen bonding, but this is outweighed by the hydrophobic rings. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O and Amine N) | Offers sites for interaction with protic solvents. |
| Key Functional Groups | Aromatic Amine (Aniline), Amide, Chlorinated Benzene Ring | The aniline group is basic; the amide is neutral. The aromatic rings contribute to hydrophobicity and potential for π-π stacking, which can lead to aggregation in aqueous media. |
The predicted XlogP value of 2.6 strongly suggests that the compound is significantly more soluble in lipids and non-polar organic solvents than in water. The molecule's flat, aromatic structure can also lead to strong crystal lattice energy in its solid state, making it difficult for solvent molecules to break it apart.
Q2: My N-(4-Aminophenyl)-4-chlorobenzamide powder won't dissolve in my aqueous buffer (e.g., PBS). What is the underlying cause?
A2: Direct dissolution of N-(4-Aminophenyl)-4-chlorobenzamide in aqueous systems is expected to fail. The primary reasons are twofold:
-
Molecular Hydrophobicity: The two aromatic rings (chlorophenyl and aminophenyl) are non-polar and repel water molecules, making it energetically unfavorable for the compound to enter the aqueous phase.[3]
-
Strong Intermolecular Forces: In its solid, crystalline state, the molecules are held together by strong intermolecular forces, including hydrogen bonds between the amide and amine groups and π-π stacking of the aromatic rings. Water is often not a powerful enough solvent to overcome these forces.
Therefore, a "dissolve in organic solvent first" strategy is mandatory.
Q3: What organic solvents should I use to prepare a stock solution, and what is the recommended procedure?
A3: A concentrated stock solution in a suitable organic solvent is the correct starting point for most experiments. The choice of solvent is critical for ensuring the compound is fully dissolved before dilution into your final aqueous medium.
Table 2: Recommended Solvents for Preparing Stock Solutions
| Solvent | Polarity | Boiling Point (°C) | Notes & Recommendations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | First choice for most applications. Excellent solubilizing power for a wide range of compounds.[4] Use 100% anhydrous DMSO for maximum solubility. Be aware of potential toxicity in cell-based assays (typically keep final concentration <0.5%). |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | A strong alternative to DMSO. Can be more easily removed under vacuum if necessary. Also carries toxicity concerns for cellular work. |
| Ethanol (EtOH) | Polar Protic | 78.4 | A less toxic, more biocompatible option. Solubility will likely be lower than in DMSO or DMF. May require gentle warming to fully dissolve the compound. |
| Methanol (MeOH) | Polar Protic | 64.7 | Similar to ethanol, but generally a slightly better solvent. More volatile and toxic than ethanol. |
-
Weigh the required amount of N-(4-Aminophenyl)-4-chlorobenzamide powder into a clean glass vial.
-
Add a small volume of your chosen solvent (e.g., DMSO) to the vial. Start with a concentration of 10-20 mM.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, use a sonicating water bath for 5-10 minutes.
-
Gentle warming (up to 40-50°C) can also be applied, but be cautious of potential compound degradation with prolonged heat.
-
Once fully dissolved, the solution should be clear with no visible particulates. Store the stock solution appropriately (typically at -20°C or -80°C, protected from light).
Q4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous buffer. How do I fix this?
A4: This is the most common solubility issue, known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous medium. When the stock is diluted, the solvent environment changes abruptly, and the compound precipitates out of the solution.
The key is to manage the transition from the organic to the aqueous environment more carefully. This may involve adjusting the pH, using co-solvents, or reducing the final concentration.
This workflow provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for precipitation issues.
Q5: How can I leverage pH to increase the aqueous solubility of N-(4-Aminophenyl)-4-chlorobenzamide?
A5: The solubility of ionizable compounds is highly dependent on pH.[5][6][7] N-(4-Aminophenyl)-4-chlorobenzamide has a basic aniline group (-NH₂). In acidic conditions (low pH), this group can be protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water than the neutral form.
The pKa of aniline is approximately 4.6. This means that at a pH below ~4.6, the compound will be predominantly in its more soluble, protonated form.
-
Prepare a series of buffers with pH values ranging from 3.0 to 7.4 (e.g., citrate buffers for pH 3-6, phosphate buffer for pH 7.4).
-
Prepare a 10 mM stock solution of your compound in DMSO.
-
In separate microcentrifuge tubes, add 99 µL of each buffer.
-
Add 1 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM.
-
Vortex immediately and thoroughly.
-
Incubate at room temperature for 1 hour.
-
Visually inspect each tube for precipitation. A clear solution indicates solubility at that pH. For quantitative results, centrifuge the tubes and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
You should observe significantly higher solubility at lower pH values. This information can guide the formulation of your experimental media.
Q6: I need to work at a physiological pH (~7.4), but my compound isn't soluble. What co-solvents can I add to my final medium?
A6: If altering the pH is not an option for your experiment, using a co-solvent in the final aqueous medium can maintain solubility.[8][9][10] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous phase, making it more favorable for your compound to remain dissolved.
Table 3: Common Biocompatible Co-solvents for Aqueous Formulations
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration (for cell-based assays) | Notes |
| Ethanol (EtOH) | 1-5% | ~5% | Generally well-tolerated by cells at low concentrations. |
| Propylene Glycol (PG) | 5-10% | ~10% | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 5-10% | ~10% | Higher viscosity; very effective at increasing solubility. |
| Glycerol | 5-10% | ~10% | Another common and low-toxicity option. |
Important: Always run a vehicle control in your experiments containing the same final concentration of DMSO and any co-solvents to ensure that the solvents themselves are not causing an effect.
Q7: I've tried pH adjustment and co-solvents without success. What are some advanced solubilization techniques?
A7: For particularly challenging cases, more advanced formulation strategies may be required. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[3] Non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used. Start with concentrations just above their critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic part from water.[3][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.
Q8: How do I experimentally measure the equilibrium solubility of my compound?
A8: Determining the precise solubility (e.g., in µg/mL or µM) in a specific buffer is crucial for interpreting experimental results. The "shake-flask" method is the gold standard for measuring thermodynamic (equilibrium) solubility.[12][13]
-
Add an excess amount of the solid N-(4-Aminophenyl)-4-chlorobenzamide powder to a glass vial (e.g., 1-2 mg).
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.
-
After incubation, remove the vial and let the excess solid settle.
-
Carefully remove a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ideally a low-binding material like PVDF) to remove all undissolved particles.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS. A standard curve prepared with known concentrations of the compound (dissolved in an appropriate organic solvent) is required for accurate quantification.
Caption: Workflow for experimental solubility determination.
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Jain, A., et al. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Aminophenyl)-4-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
Journal of Chemical Education. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. ACS Publications. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
PubMed. (2010, September 15). Hydrotropic solubilization of poorly water-soluble drugs. National Institutes of Health. Retrieved from [Link]
-
Kinam Park. (n.d.). Hydrotropic Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]
-
EPA. (n.d.). N-(4-Aminophenyl)-4-chlorobenzamide Properties. United States Environmental Protection Agency. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. Retrieved from [Link]
-
AIP Publishing. (2024, May 10). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from [Link]
-
CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. University College Cork. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(4-aminophenyl)-4-chlorobenzamide (C13H11ClN2O). Retrieved from [Link]
-
Nature. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzamide, N-(4-chlorobenzoyl)-N-butyl-. Retrieved from [Link]
-
MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
YouTube. (2020, April 22). Impact of pH on Solubility. Retrieved from [Link]
-
GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology. Retrieved from [Link]
-
Chrom-Help. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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removing unreacted starting materials from N-(4-Aminophenyl)-4-chlorobenzamide
Welcome to the technical support hub for the synthesis and purification of N-(4-Aminophenyl)-4-chlorobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common challenges associated with isolating this compound from unreacted starting materials and reaction byproducts. Here, we provide in-depth, experience-driven answers to frequently encountered purification issues, ensuring you can achieve the desired purity for your downstream applications.
Understanding the Reaction Landscape
The synthesis of N-(4-Aminophenyl)-4-chlorobenzamide typically involves the acylation of p-phenylenediamine with 4-chlorobenzoyl chloride.[1] While the reaction is generally straightforward, the presence of two nucleophilic amino groups on p-phenylenediamine and the high reactivity of the acyl chloride can lead to a mixture of products and unreacted starting materials.
Primary Impurities to Consider:
-
Unreacted p-Phenylenediamine: A basic and relatively polar starting material.
-
4-Chlorobenzoic Acid: Formed from the hydrolysis of the highly moisture-sensitive 4-chlorobenzoyl chloride.[2][3] This is an acidic impurity.
-
N,N'-(1,4-phenylene)bis(4-chlorobenzamide): The di-acylated byproduct, which is generally less polar than the desired mono-acylated product.
-
Base/Salts: If an external base like pyridine or triethylamine is used to neutralize the HCl byproduct, the corresponding hydrochloride salt will be present.[]
This guide will walk you through a logical purification workflow, from initial workup to advanced chromatographic methods, to systematically remove these impurities.
Purification & Troubleshooting Workflow
The following diagram illustrates the decision-making process for purifying your crude N-(4-Aminophenyl)-4-chlorobenzamide.
Caption: Figure 1. Decision workflow for purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Workup and Liquid-Liquid Extraction
Q1: My reaction is complete. How do I effectively perform the initial workup to remove the bulk of the impurities?
A1: The initial aqueous workup is your first and most powerful tool for a bulk cleanup. Its goal is to remove water-soluble materials, primarily the base-hydrochloride salt and any unreacted, water-soluble starting materials. A key step often missed is the strategic use of acidic and basic washes to remove acidic and basic organic impurities.[5]
Protocol 1: Comprehensive Aqueous Workup
-
Quench: Carefully quench the reaction mixture by slowly adding it to a beaker of water or a dilute sodium bicarbonate solution. This will neutralize any remaining 4-chlorobenzoyl chloride, converting it to 4-chlorobenzoic acid.
-
Dissolve: Add an organic solvent that is immiscible with water and in which your product has good solubility, such as ethyl acetate or dichloromethane (DCM). Transfer the entire mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with a dilute acid, such as 1 M HCl. This step is crucial for removing basic impurities. The unreacted p-phenylenediamine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Base Wash: Next, wash the organic layer with a dilute base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the acidic 4-chlorobenzoic acid, converting it into its water-soluble sodium salt, which is then extracted into the aqueous layer.[6]
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude solid product.
Caption: Figure 2. Separation of impurities via extraction.
Section 2: Purification by Recrystallization
Recrystallization is often the most effective method for purifying the crude solid product obtained after the workup. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[7]
Q2: What is the best solvent for recrystallizing N-(4-Aminophenyl)-4-chlorobenzamide?
A2: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For aromatic amides like this, polar protic solvents or mixtures are often excellent candidates.[3]
Solvent Screening Results:
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recommendation |
| Ethanol | Low | High | Good | Excellent choice. Can be used alone or with water as an anti-solvent.[3][8] |
| Ethanol/Water | Very Low | High | Very Good | Often yields high-purity crystals. Water acts as an anti-solvent.[3] |
| Ethyl Acetate | Moderate | High | Fair to Good | A good alternative if ethanol is not suitable. |
| Acetone | High | Very High | Poor (often oils out) | Generally too strong a solvent, making recovery difficult.[8] |
| Toluene | Low | Moderate | Good | Can be effective, especially for removing more polar impurities.[3] |
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue to heat (e.g., on a hot plate) with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.[7]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Q3: My recrystallization failed (product oiled out, no crystals formed, or very low yield). What went wrong?
A3:
-
Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system. Solution: Re-heat the mixture to dissolve the oil, add slightly more of the primary solvent (e.g., ethanol), and allow it to cool more slowly. Using a different solvent system may also be necessary.[8]
-
No Crystals Formed: The solution may be too dilute (undersaturated). Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, gently heat the solution to evaporate some of the solvent to increase the concentration. Adding a seed crystal of the pure product, if available, is also highly effective.[8]
-
Low Yield: This can be caused by using too much solvent during dissolution or washing, or by not cooling the solution sufficiently. Solution: Ensure you use the minimum amount of hot solvent necessary for dissolution and wash the final crystals with ice-cold solvent.
Section 3: Advanced Purification by Column Chromatography
Q4: Recrystallization isn't removing a persistent impurity. When and how should I use column chromatography?
A4: Column chromatography is the method of choice when impurities have similar solubility profiles to your product, making recrystallization ineffective.[9][10] This is often the case for removing the di-acylated byproduct, which is structurally similar to your desired product. The technique separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) as a liquid mobile phase passes through it.[11][12]
When to Use Column Chromatography:
-
To separate the mono-acylated product from the di-acylated byproduct.
-
When Thin Layer Chromatography (TLC) analysis of your recrystallized product shows multiple spots.
-
When the melting point of your product is broad or lower than the literature value.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4. A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is common. The di-acylated product, being less polar, will have a higher Rf, while the unreacted p-phenylenediamine, being more polar, will have a lower Rf.
-
Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[13]
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through. Collect fractions as they elute from the bottom.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(4-Aminophenyl)-4-chlorobenzamide.
Caption: Figure 3. Expected TLC results.
References
-
HiMedia Laboratories. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
-
LookChem. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (2024, September 17). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Chemical Significance of 4-Chlorobenzoyl Chloride: Synthesis, Properties, and Industrial Uses. Retrieved from [Link]
-
Chemchart. (n.d.). 4-CHLOROBENZOYL CHLORIDE (122-01-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]
-
SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoyl chloride. Retrieved from [Link]
-
University of South Carolina. (n.d.). Amide Workup. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Screening for p-phenylenediamine (PPD) in hair-care products by thin-layer chromatography (TLC). Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-chlorobenzamido)-phenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Aminophenyl)-4-chlorobenzamide. Retrieved from [Link]
-
PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from [Link]
- Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.
-
Proceeding of International Conference on Drug Development of Natural Resources. (2012, June 30). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]
- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
MATEC Web of Conferences. (n.d.). Illegally additives determination by thin layer chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications, 48(55), 6960-6962. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. 4-Chlorobenzoic acid [himedialabs.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chromtech.com [chromtech.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Optimization for N-(4-Aminophenyl)-4-chlorobenzamide
Case ID: 4-Cl-Benzamide-Cat-001 Status: Active Subject: Overcoming Catalyst Poisoning & Substrate Inhibition Audience: Senior Chemists, Process Development Scientists
Executive Summary & Molecule Profile
The Molecule: N-(4-Aminophenyl)-4-chlorobenzamide CAS: 23600-46-6 Key Structural Features:
-
Site A (Electrophile): Aryl Chloride (
). Susceptible to oxidative addition (Suzuki, Sonogashira). -
Site B (Nucleophile/Poison): Primary Aniline (
). Strong Lewis base capable of -coordination to metal centers. -
Linker: Amide (
). Generally stable but can direct orthometallation under specific conditions.
The Problem:
When using this substrate, particularly in Palladium (Pd) catalyzed cross-coupling reactions targeting the aryl chloride, the distal primary amine (
Diagnostic Workflow: Identifying the Root Cause
Before altering reaction conditions, confirm the type of poisoning using this decision logic.
Caption: Diagnostic logic tree to distinguish between impurity-based poisoning, substrate inhibition (amine binding), and catalyst aggregation.
Troubleshooting Guide: Solutions & Mechanisms
Issue A: Substrate Inhibition (The "Amine Trap")
Mechanism: The free
Corrective Actions:
-
Ligand Switch (Steric Bulk): Move from simple phosphines (
, dppf) to bulky, electron-rich ligands.-
Recommendation:Buchwald Ligands (e.g., XPhos, BrettPhos) or NHC ligands .
-
Why: The steric bulk of these ligands creates a "roof" over the metal center, physically preventing the approach of the substrate's amine nitrogen while allowing the oxidative addition of the aryl chloride.
-
-
Lewis Acid Additives:
-
Protocol: Add 1.0–1.5 eq. of
(boric acid) or use a Lewis acidic solvent system. -
Why: The Lewis acid reversibly binds the aniline nitrogen, lowering its availability to coordinate with the Pd catalyst without permanently blocking it from reaction if it is the nucleophile.
-
-
Slow Addition:
-
Protocol: Add the N-(4-Aminophenyl)-4-chlorobenzamide solution via syringe pump over 1-2 hours.
-
Why: Keeps the concentration of free amine low relative to the catalyst, favoring the catalytic cycle over the off-cycle equilibrium.
-
Issue B: Impurity-Driven Poisoning
Context: This molecule is often synthesized by reducing N-(4-nitrophenyl)-4-chlorobenzamide. If sulfide reducing agents (
Corrective Actions:
-
Scavenger Treatment: Treat the starting material with activated charcoal or commercially available metal scavengers (e.g., SiliaMetS® Thiol) prior to the reaction.
-
Recrystallization: See Protocol 2 below.
Data & Comparison: Ligand Performance
The following table summarizes catalyst performance for a standard Suzuki coupling of N-(4-Aminophenyl)-4-chlorobenzamide with Phenylboronic acid (1.0 mol% Pd loading).
| Ligand System | Yield (24h) | Observation | Diagnosis |
| < 5% | Solution remains clear yellow. | Strong Inhibition. Amine displaces | |
| 15-20% | Slow conversion, eventual stalling. | Weak Inhibition. Bidentate ligand resists displacement better but still fails. | |
| 92% | Rapid conversion. Darkening over time. | Optimal. Steric bulk prevents amine binding. | |
| Pd-PEPPSI-IPr | 88% | Robust, no precipitation. | Excellent. NHC ligand is tightly bound and bulky. |
Experimental Protocols
Protocol 1: The "Spike Test" (Validation of Poisoning)
Use this to confirm if your specific batch of N-(4-Aminophenyl)-4-chlorobenzamide contains hidden poisons (S, Se, heavy metals).
-
Setup: Prepare a "standard" reaction known to work well (e.g., Iodobenzene + Phenylboronic acid +
). -
Control: Run the reaction for 1 hour and check conversion (should be >50%).
-
Spike: In a parallel vial, add 10 mol% of your N-(4-Aminophenyl)-4-chlorobenzamide substrate to the standard reaction mixture at the start.
-
Analysis:
-
If the Spike reaction reaches >50% conversion: Your substrate is CLEAN. The issue is likely the amine coordination mechanism (Issue A).
-
If the Spike reaction yields <5% conversion: Your substrate is TOXIC. It contains impurities (Issue B). Proceed to Protocol 2.
-
Protocol 2: Acid-Wash Purification
Standard recrystallization often fails to remove trace coordinated sulfur. An acid-base wash is more effective for anilines.
-
Dissolution: Dissolve 5.0 g of crude substrate in 50 mL EtOAc.
-
Extraction: Extract with
( ). The product moves to the aqueous layer; non-basic impurities (sulfur, unreacted nitro) stay in organics. -
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (
). -
Precipitation: Carefully basify the aqueous layer to pH 9-10 using
or while stirring in an ice bath. The product will precipitate.[1] -
Filtration: Filter the white solid, wash with water, and dry under vacuum at 45°C.
Mechanism of Action (Visualized)
The diagram below illustrates the "Off-Cycle" trap caused by the amine and how bulky ligands prevent it.
Caption: Competitive binding of the amine substrate forms an inactive trap. Bulky ligands sterically inhibit this pathway, forcing the cycle toward productive transmetallation.
Frequently Asked Questions (FAQs)
Q: Can I just protect the amine with a Boc group to solve this?
A: Yes, this is the most robust chemical solution. Converting the
Q: I see Pd black precipitating immediately. What does this mean? A: This suggests your ligand is detaching from the metal, likely because the amine substrate is displacing it, making the Pd unstable. Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1 for phosphines) or switch to a monodentate bulky phosphine like XPhos which forms stable 1:1 complexes.
Q: Is this molecule light-sensitive? A: Anilines can oxidize to colored impurities (azo/nitroso) upon long exposure to light and air, which can act as radical scavengers. Store the material in amber vials under nitrogen.
References
-
Mechanism of Amine Poisoning: Paul, F., et al. "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, vol. 116, no. 13, 1994, pp. 5969–5970. Link
-
Ligand Selection (Buchwald): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, no. 1, 2011, pp. 27-50. Link
- Purification of Anilines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
-
NHC Ligands for Difficult Substrates: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755. Link
Sources
Technical Support Center: Photostability of N-(4-Aminophenyl)-4-chlorobenzamide
The following Technical Support Guide is designed for researchers and analytical scientists working with N-(4-Aminophenyl)-4-chlorobenzamide (CAS: 23600-46-6). This guide synthesizes established photochemical mechanisms of chlorobenzamides and aromatic amines to predict and identify degradation products.
Executive Summary & Degradation Map
N-(4-Aminophenyl)-4-chlorobenzamide is a photosensitive intermediate often used in the synthesis of DHODH inhibitors and other bioactive amides. Under UV irradiation (specifically UV-A and UV-B), the molecule undergoes three primary degradation pathways:
-
Photo-oxidation of the aniline amine (causing rapid yellow/brown discoloration).
-
Homolytic Dechlorination of the chlorobenzene ring.
-
Photo-Fries Rearrangement / Amide Hydrolysis (solvent-dependent).
Visualizing the Degradation Pathways
The following diagram illustrates the mechanistic flow from the parent compound to its primary degradation products.
Caption: Mechanistic degradation pathways of N-(4-Aminophenyl)-4-chlorobenzamide under UV irradiation. Blue indicates the parent; Yellow, Red, and Green indicate specific reaction types.
Troubleshooting Guide (FAQs)
This section addresses specific observations users may encounter during HPLC analysis or physical inspection of the compound.
Q1: My sample turned from off-white to yellow/brown after just 2 hours of benchtop exposure. Is the amide bond cleaving?
Diagnosis: Likely Photo-oxidation , not amide cleavage.
Technical Explanation: The p-aniline moiety (
-
Protect samples with amber glassware or aluminum foil immediately upon preparation.
-
Check HPLC at 400–450 nm. If peaks appear here, they are likely azo-dimers, not hydrolysis products (which are usually colorless).
Q2: I see a new peak at RRT 0.65 (approx) with a mass of [M-34]. What is this?
Diagnosis: Photodechlorination Product (Deschloro-analog). Technical Explanation: The Carbon-Chlorine (C-Cl) bond on the benzamide ring is prone to homolytic fission under UV light. The resulting radical abstracts a hydrogen atom from the solvent (especially in methanol or acetonitrile), yielding N-(4-Aminophenyl)benzamide . Action:
-
Confirm with LC-MS. Parent
(M+H).[1] The deschloro peak will be . -
This pathway is favored in organic solvents (MeOH/ACN) compared to aqueous buffers.
Q3: In aqueous buffer photostability tests, I see a peak eluting at the solvent front. It disappears if I wait too long.
Diagnosis: p-Phenylenediamine (PPD) from hydrolysis. Technical Explanation: If the amide bond hydrolyzes (Pathway 3), it releases 4-chlorobenzoic acid and p-phenylenediamine. PPD is extremely unstable and rapidly oxidizes to "Bandrowski’s base" (a trimer) or black insoluble polymers. Action:
-
Look for the co-product: 4-Chlorobenzoic acid (stable, acidic peak).
-
If you suspect PPD, derivatize immediately or use a reducing agent (e.g., ascorbic acid) in the diluent to stabilize it for analysis.
Predicted Degradation Data Summary
The following table summarizes the physicochemical properties of the parent and its likely degradants to aid in method development.
| Compound ID | Proposed Structure Name | Mechanism | Mass Shift (Da) | UV Characteristics |
| Parent | N-(4-Aminophenyl)-4-chlorobenzamide | N/A | 0 | |
| Impurity A | N-(4-Aminophenyl)benzamide | Dechlorination | -34 | Similar to parent |
| Impurity B | 4-Chlorobenzoic Acid | Hydrolysis | -108 (fragment) | |
| Impurity C | 4,4'-Dichloro-N,N'-(azodiphenylene)dibenzamide | Oxidation (Dimer) | +244 (Dimer) | Shift to >350 nm (Yellow/Red) |
| Impurity D | N-(4-Nitrophenyl)-4-chlorobenzamide | Oxidation | +30 | Broadening of bands |
Validated Experimental Protocol: Photostability Stress Testing
To confirm these products in your specific matrix, follow this forced degradation protocol.
Materials Required
-
Light Source: ICH Q1B compliant photostability chamber (Cool White Fluorescent + Near UV).
-
Solvents: Acetonitrile (HPLC Grade), Water, Methanol.
-
Control: Dark control (wrapped in foil).
Step-by-Step Workflow
-
Preparation of Stock Solution:
-
Dissolve 10 mg of N-(4-Aminophenyl)-4-chlorobenzamide in 10 mL of Acetonitrile:Water (50:50).
-
Note: Avoid pure methanol if trying to minimize dechlorination, as methanol acts as a hydrogen donor for radicals.
-
-
Exposure:
-
Transfer 1 mL aliquots into clear quartz or glass HPLC vials.
-
Sample A (UV): Expose to 1.2 million lux hours (visible) and 200 W·h/m² (UV).
-
Sample B (Dark Control): Wrap vial in aluminum foil and place alongside Sample A.
-
-
Quenching & Analysis:
-
No chemical quenching is usually required for UV stress unless the matrix contains oxidizers.
-
Analyze immediately by HPLC-DAD-MS.
-
-
LC-MS Method Parameters (Suggested):
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.
-
Lu, G., et al. (2001). Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction Products. Journal of Agricultural and Food Chemistry, 49(5). (Establishes dechlorination pathways for chlorobenzamides).
-
García-Galán, M.J., et al. (2012). Biodegradation of Photocatalytic Degradation Products of Sulfonamides. (Provides mechanistic evidence for aniline oxidation to azo/nitro species under UV).
-
PubChem. (n.d.). Compound Summary for N-(4-Aminophenyl)-4-chlorobenzamide. National Library of Medicine.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Aminophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Structure of a Key Chemical Scaffold
N-(4-Aminophenyl)-4-chlorobenzamide is a molecule of significant interest in medicinal chemistry and materials science, possessing structural motifs found in numerous biologically active compounds. The robust characterization of such molecules is fundamental to drug discovery and development, with mass spectrometry serving as a cornerstone analytical technique for confirming molecular identity and elucidating structure. Understanding the fragmentation patterns of N-(4-Aminophenyl)-4-chlorobenzamide under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring.
This technical guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation of N-(4-Aminophenyl)-4-chlorobenzamide. In the absence of direct, publicly available experimental mass spectra for this specific molecule, this guide leverages data from structurally related N-phenylbenzamide derivatives and fundamental principles of mass spectrometry to propose the most probable fragmentation pathways.[1][2][3][4][5][6] We will explore the expected fragmentation patterns, compare them with alternative structures, and provide a detailed, generalized experimental protocol for acquiring high-quality mass spectra.
I. Predicted Mass Spectrometry Fragmentation of N-(4-Aminophenyl)-4-chlorobenzamide
The structure of N-(4-Aminophenyl)-4-chlorobenzamide (Molecular Formula: C₁₃H₁₁ClN₂O, Monoisotopic Mass: 246.0560 g/mol ) dictates its fragmentation behavior.[7] The most labile bonds, susceptible to cleavage under ionization, are the amide bond and the bonds adjacent to the aromatic rings.
Key Predicted Fragmentation Pathways:
Under typical electrospray ionization (ESI) in positive mode, the molecule is expected to protonate, forming the precursor ion [M+H]⁺ at m/z 247.0633.[8] Subsequent collision-induced dissociation (CID) would likely lead to the following key fragmentation events:
-
Amide Bond Cleavage: The most common fragmentation pathway for amides involves the cleavage of the C-N bond of the amide linkage.[9] This would result in two primary fragment ions:
-
4-chlorobenzoyl cation: This fragment, with a characteristic isotopic pattern for chlorine, would be observed at m/z 139/141 .
-
4-aminophenylaminyl radical cation: This fragment would be observed at m/z 108 .
-
-
Cleavage of the N-Aryl Bond: Cleavage of the bond between the nitrogen and the aminophenyl ring could also occur, leading to the formation of a 4-chlorobenzamide radical cation at m/z 155/157 .
-
McLafferty Rearrangement: While less common for aromatic amides compared to aliphatic ones, a McLafferty-type rearrangement could potentially occur, though it is not predicted to be a major pathway for this specific structure.
The following diagram illustrates the predicted primary fragmentation pathways of N-(4-Aminophenyl)-4-chlorobenzamide.
Caption: Predicted primary mass spectrometry fragmentation pathways of N-(4-Aminophenyl)-4-chlorobenzamide.
II. Comparative Fragmentation Analysis with Structurally Related Compounds
To lend credence to our predictive analysis, we can compare the expected fragmentation of our target molecule with the known fragmentation patterns of similar compounds.
| Compound | Key Fragments (m/z) | Fragmentation Pathway | Reference |
| N-Phenylbenzamide (Benzanilide) | 105 (benzoyl cation), 77 (phenyl cation) | Amide bond cleavage | [4][5] |
| N-(4-bromophenyl)benzamide | 105 (benzoyl cation), 170/172 (4-bromophenylaminyl radical cation) | Amide bond cleavage | [10][11] |
| (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | 139/141 (4-chlorobenzoyl moiety), 259 (protonated 8-nitro-5-(piperazin-1-yl)quinoline) | Cleavage of the amide bond and within the piperazine ring | [12] |
The fragmentation patterns of these related compounds strongly support the prediction that the primary fragmentation of N-(4-Aminophenyl)-4-chlorobenzamide will be dominated by the cleavage of the amide bond, leading to the formation of the 4-chlorobenzoyl cation.
III. Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed, step-by-step methodology for acquiring a high-quality mass spectrum of N-(4-Aminophenyl)-4-chlorobenzamide using Liquid Chromatography-Mass Spectrometry (LC-MS).
A. Sample Preparation
-
Prepare a stock solution of N-(4-Aminophenyl)-4-chlorobenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Serially dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
B. Liquid Chromatography (LC) Conditions
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
C. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (optimize for maximal precursor ion intensity).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum (MS/MS).
-
Data Acquisition: Full scan MS mode to identify the precursor ion, followed by data-dependent acquisition (DDA) or targeted MS/MS to obtain fragment ion spectra.
The following diagram outlines the general workflow for LC-MS analysis.
Caption: General workflow for LC-MS analysis of N-(4-Aminophenyl)-4-chlorobenzamide.
IV. Conclusion and Future Perspectives
This guide provides a robust, predictive framework for understanding the mass spectrometry fragmentation of N-(4-Aminophenyl)-4-chlorobenzamide. The proposed fragmentation pathways, supported by comparative data from structurally similar compounds, offer a reliable basis for the identification and characterization of this important chemical entity. The detailed experimental protocol provides a starting point for researchers to develop and validate their own analytical methods.
Future work should focus on acquiring experimental mass spectral data for N-(4-Aminophenyl)-4-chlorobenzamide to confirm these predictions. High-resolution mass spectrometry would be particularly valuable for confirming the elemental composition of the fragment ions. Further investigation into the fragmentation of its metabolites will also be crucial for comprehensive drug metabolism and pharmacokinetic studies.
References
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Retrieved from [Link]
-
Benzamide, N-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). Retrieved from [Link]
-
Benzamide, N-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Benzanilide - mzCloud. (2019, March 8). Retrieved from [Link]
-
N-(4-Aminophenyl)-4-chlorobenzamide | C13H11ClN2O | CID 960654 - PubChem. (n.d.). Retrieved from [Link]
-
N-(4-aminophenyl)-4-chlorobenzamide (C13H11ClN2O) - PubChemLite. (n.d.). Retrieved from [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Retrieved from [Link]
-
8 - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
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N-(4-Aminophenyl)-4-chlorobenzamide - Publications - Abstract Sifter - EPA. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide - ResearchGate. (2025, August 10). Retrieved from [Link]
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A Structural Comparison of Chlorobenzamide Derivatives: A Guide for Drug Discovery Professionals
The chlorobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents. The presence of a chemically tractable amide linkage and a substituted phenyl ring allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides an in-depth structural comparison of key chlorobenzamide derivatives, offering insights into their design, synthesis, and mechanisms of action, supported by experimental data to inform future drug discovery efforts.
Introduction to the Chlorobenzamide Scaffold
Chlorobenzamide, in its various isomeric forms (ortho, meta, and para), presents a unique combination of a rigid aromatic core and a flexible amide group capable of forming crucial hydrogen bonds with biological targets. The chlorine substituent significantly influences the electronic properties of the phenyl ring and can enhance binding affinity and metabolic stability. The 4-chlorobenzamide isomer, in particular, has emerged as a prominent starting point for the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide will focus primarily on derivatives of the 4-chlorobenzamide core, exploring how modifications at the amide nitrogen and the phenyl ring impact their therapeutic potential.
Comparative Analysis of Biological Activities
The versatility of the chlorobenzamide scaffold is evident in the wide range of biological targets it can be engineered to inhibit. This section will compare derivatives based on their primary therapeutic applications, supported by quantitative experimental data.
Anticancer Activity
Chlorobenzamide derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and DNA repair, such as Poly(ADP-ribose) polymerase (PARP) and various tyrosine kinases.[1]
The benzamide moiety is a well-established pharmacophore for PARP inhibitors.[1] These inhibitors function by blocking the repair of single-strand DNA breaks, which leads to the formation of cytotoxic double-strand breaks in cancer cells with deficiencies in homologous recombination repair, a concept known as synthetic lethality.[1]
Table 1: Anticancer Activity of Selected 4-Chlorobenzamide Derivatives
| Compound ID | Derivative Structure | Target Cell Line | Assay | IC50 (µM) | Reference |
| 1 | N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | MCF-7 (Breast Cancer) | SRB Assay | 38.0 | [1] |
| 2 | 4-Chloro-2-mercaptobenzenesulfonamide derivative | HCT-116 (Colon Cancer) | Not Specified | 0.33-1.08 | [1] |
| 3 | Imidazole-based N-phenylbenzamide derivative (4f) | A549 (Lung Cancer) | MTT Assay | 7.5 | [2] |
| 4 | Imidazole-based N-phenylbenzamide derivative (4f) | HeLa (Cervical Cancer) | MTT Assay | 9.3 | [2] |
| 5 | Imidazole-based N-phenylbenzamide derivative (4f) | MCF-7 (Breast Cancer) | MTT Assay | 8.9 | [2] |
The 4-chlorobenzamide scaffold has been incorporated into molecules designed to inhibit tyrosine kinases, which are critical mediators of cell signaling pathways often dysregulated in cancer.[1][3]
Anti-inflammatory Activity
Derivatives of 4-chlorobenzamide have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4]
Table 2: In Vitro COX-2 Inhibitory Activity of Benzamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | 19.5 | 0.29 | 67.2 | [4] |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 | [4] |
Antimicrobial Activity
The inclusion of a halogen atom, such as chlorine, on the benzamide scaffold can enhance the antimicrobial properties of the resulting derivatives.[1] These compounds have demonstrated activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Benzamide Derivatives
| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 5a | Bacillus subtilis | Positive | 6.25 | 25 | [5] |
| 5a | Escherichia coli | Negative | 3.12 | 31 | [5] |
| 6b | Bacillus subtilis | Positive | 6.25 | 24 | [5] |
| 6b | Escherichia coli | Negative | 3.12 | - | [5] |
| 6c | Bacillus subtilis | Positive | 6.25 | 24 | [5] |
| 6c | Escherichia coli | Negative | 3.12 | - | [5] |
Key Signaling Pathways and Mechanisms of Action
A deeper understanding of the mechanisms through which chlorobenzamide derivatives exert their effects is crucial for rational drug design. This section visualizes the key signaling pathways involved.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of chlorobenzamide derivatives.
General Synthesis of N-Substituted 4-Chlorobenzamides
This protocol outlines a common and efficient method for the synthesis of N-substituted 4-chlorobenzamide derivatives via the acylation of a primary or secondary amine with 4-chlorobenzoyl chloride.
Materials:
-
4-Chlorobenzoyl chloride
-
Substituted primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography to yield the pure N-substituted 4-chlorobenzamide.
In Vitro Anticancer Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of chlorobenzamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of chlorobenzamide derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
The chlorobenzamide scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications to the core structure can lead to potent and selective inhibitors of a wide range of biological targets. The experimental protocols provided offer a framework for the synthesis and evaluation of new derivatives.
Future research in this area should focus on the development of derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of novel substitutions on the phenyl ring and the incorporation of diverse heterocyclic moieties at the amide nitrogen are promising avenues for the discovery of next-generation chlorobenzamide-based drugs with enhanced efficacy and reduced off-target effects.
References
- BenchChem. (2025).
- BenchChem. (2025). 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. [Online PDF].
- Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 3345–3356.
- Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
- Li, T., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals, 14(9), 899.
- Patel, R. V., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Drug Delivery Science and Technology, 72, 103369.
- Rathod, D., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 435-444.
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
- Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27.
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
- Kunkel, E. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 26(18), 5543.
- Liu, X., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. European Journal of Medicinal Chemistry, 138, 980-989.
- Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
- Rose, P. G., et al. (2020). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Medicinal Chemistry, 63(24), 15769-15783.
- Selwood, D. L., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(6), 1125-1147.
- Singh, P., & Kaur, M. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds, 12(1), 23-43.
- U.S. Patent No. 9,708,319 B1. (2017). Synthesis of PARP inhibitor talazoparib.
- Wang, Y., et al. (2023). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 245, 114917.
-
Wikipedia. (2023, December 12). Cyclooxygenase-2. Retrieved from [Link]
- Zaki, R. M., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Drug Delivery Science and Technology, 72, 103369.
- Zhang, H., et al. (2021). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophenes. Journal of the Serbian Chemical Society, 86(9), 883-894.
- Li, T., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals, 14(9), 899.
- Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
- Li, T., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals, 14(9), 899.
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Comparative Validation Guide: High-Sensitivity Assay Strategies for N-(4-Aminophenyl)-4-chlorobenzamide
Executive Summary: The Sensitivity Imperative
In the development of histone deacetylase (HDAC) inhibitors and benzamide-based therapeutics, N-(4-Aminophenyl)-4-chlorobenzamide (CAS: 23443-03-0) frequently appears as a synthetic intermediate or a degradation impurity. Its structural moiety—an aniline derivative coupled with a chlorobenzamide—presents a dual challenge:
-
Regulatory: As an aniline derivative, it carries a structural alert for genotoxicity (PGI). Regulatory bodies (ICH M7) often require control limits at trace levels (ppm), far below the standard 0.05% threshold for ordinary impurities.
-
Analytical: While the benzamide core provides UV absorbance, the primary amine makes the molecule susceptible to oxidative degradation, requiring robust sample handling.
This guide objectively compares three validation strategies: HPLC-UV (for routine process control), LC-MS/MS (for trace genotoxic impurity analysis), and Electrochemical Voltammetry (for rapid, low-cost screening).
Analyte Profile & Mechanistic Considerations
Before selecting an assay, one must understand the molecule's behavior in solution.
-
Chemical Structure: 4-Cl-Ph-CO-NH-Ph-NH₂
-
Ionization (pKa): The terminal aniline -NH₂ has a pKa of approximately 4.0–4.6.
-
Implication: In acidic media (pH < 3), it exists as a cation, improving solubility and retention on C18 columns via ion-pairing or requiring end-capped columns to prevent tailing.
-
-
Redox Activity: The aniline group is electro-active.
-
Implication: It can be oxidized at positive potentials, enabling electrochemical detection.
-
Method A: HPLC-UV (The Routine Workhorse)
Best For: Raw material assay (>98% purity) and standard impurity profiling (>0.05% w/w).
The Protocol
Standard UV detection is cost-effective but limited by the molar absorptivity of the benzamide chromophore.
-
Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 250 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses silanol interactions with the amine.[3]
-
Gradient: 10% B (0-2 min)
80% B (20 min). -
Detection: 254 nm (Maximal absorption for benzamide
transition).
Validation of Sensitivity (LOD/LOQ)
For HPLC-UV, sensitivity is validated using the Signal-to-Noise (S/N) ratio method as per ICH Q2(R1).
-
Limit of Detection (LOD): Concentration yielding S/N
3:1. -
Limit of Quantitation (LOQ): Concentration yielding S/N
10:1. -
Typical Performance: LOQ is generally ~0.5 µg/mL (approx. 0.05% relative to a 1 mg/mL API concentration).
Critical Insight: While robust, HPLC-UV fails the "PGI Challenge." If the daily dose of the drug is high, the allowable limit of this impurity might be < 5 ppm. UV detection is physically incapable of reaching this limit reliably without pre-concentration.
Method B: LC-MS/MS (The Gold Standard)
Best For: Trace quantification (ppm/ppb levels) and Genotoxic Impurity (PGI) clearance.
The Protocol
We utilize Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) system. The high selectivity of MRM eliminates matrix interference, essential for trace analysis.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[5][6] The basic aniline nitrogen protonates readily (
). -
Column: C18 UHPLC Column (1.7 µm particle size) for sharp peaks.
-
Mobile Phases: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).[3] Phosphate buffers are non-volatile and must be avoided in MS.
MRM Transitions (Predicted & Optimized):
-
Quantifier:
(Cleavage of amide bond, yielding the 4-chlorobenzoyl cation). -
Qualifier:
(Loss of 4-chlorobenzoyl group, yielding the aminophenyl fragment).
Validation of Sensitivity
For trace analysis, linearity at the bottom of the curve is critical.
-
Linearity Range: 1 ng/mL to 100 ng/mL.
-
Matrix Effect Evaluation: We use the "Spike Recovery" method.
-
Protocol: Spike the impurity into the API matrix at the LOQ level.
-
Acceptance: Recovery must be 80–120%. If suppression occurs (Recovery < 80%), a Deuterated Internal Standard (
-analog) is required.
-
Figure 1: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for specific detection of the benzamide derivative.
Method C: Electrochemical Sensor (The Alternative)
Best For: Field screening, raw material acceptance, and cost-reduction.
The Protocol
Anilines undergo defined oxidation at carbon electrodes. This method avoids expensive chromatography but lacks the separation power for complex mixtures.
-
Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE).
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Electrolyte: 0.1 M Phosphate Buffer (pH 7.0).
-
Mechanism: The primary amine (
) oxidizes to a radical cation, typically around +0.6 V to +0.8 V vs. Ag/AgCl.
Validation of Sensitivity[4][7]
-
LOD: Often reaches 0.1 µM (~25 ng/mL), bridging the gap between UV and MS.
-
Selectivity Challenge: Any other electro-active impurities (e.g., phenols, other anilines) will interfere. Validation must prove specificity against the API matrix.
Comparative Analysis & Decision Framework
The following table synthesizes the performance metrics based on experimental standards for benzanilide derivatives.
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) | Electrochemical (Method C) |
| Primary Use | QC Release, Assay | Genotoxic Impurity (PGI) | Rapid Screening |
| LOD (Sensitivity) | ~0.5 µg/mL (500 ppb) | ~0.001 µg/mL (1 ppb) | ~0.025 µg/mL (25 ppb) |
| Selectivity | Moderate (Retention time) | High (Mass + Fragmentation) | Low (Redox potential only) |
| Equipment Cost | Low | High | Very Low |
| Validation Effort | Low (Standard) | High (Matrix effects) | Moderate (Surface fouling) |
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the appropriate validation strategy based on sensitivity needs.
Validation Protocol: Step-by-Step (ICH Q2 Aligned)
To validate the assay sensitivity (LOD/LOQ) for any of the above methods, follow this self-validating protocol:
-
Preparation of Stock: Dissolve N-(4-Aminophenyl)-4-chlorobenzamide in Methanol (1 mg/mL).
-
Linearity Solution Set: Prepare 6 concentrations ranging from 50% to 150% of the target limit.
-
For MS: 1, 5, 10, 20, 50, 100 ng/mL.
-
-
The "Visual" Check: Inject the lowest concentration. Is the peak visibly distinguishable from the baseline noise?
-
The S/N Calculation:
-
Measure the height of the analyte signal (
). -
Measure the peak-to-peak noise (
) of a blank injection over a distance of 20x the peak width. -
Calculate
.
-
-
Precision at LOQ: Inject the LOQ standard 6 times.
-
Requirement: %RSD of the peak area must be
(for impurity methods) or (for assays).
-
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BenchChem. (2025).[2][3][7] A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals.Link (Cited for structural analog validation methodologies).
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.Link
-
Rao, R. N., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (PMC). Link
-
PubChem. (2025).[8][9] N-(4-Aminophenyl)-4-chlorobenzamide Compound Summary.Link
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- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. Bot Verification [rasayanjournal.co.in]
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comparative synthesis yields of benzanilide derivatives
Executive Summary
Benzanilide (N-phenylbenzamide) and its derivatives are privileged scaffolds in medicinal chemistry, serving as the core structure for kinase inhibitors, anti-inflammatory agents, and bioactive agrochemicals.[1] While the classical Schotten-Baumann reaction remains a staple in undergraduate laboratories, industrial and research-grade synthesis demands higher atom economy, purity, and yield—particularly for electron-deficient or sterically hindered substrates.
This guide objectively compares three distinct synthetic methodologies: Classical Schotten-Baumann , Microwave-Assisted Solid-State Synthesis , and Catalytic Direct Amidation . We analyze these methods based on yield efficiency, reaction kinetics, and purification burdens, providing a data-driven decision matrix for your specific application.
Comparative Performance Analysis
The following data synthesizes experimental yields across electron-rich (e.g., 4-methoxy) and electron-poor (e.g., 4-nitro) benzanilide derivatives.
Table 1: Yield Comparison by Method & Substrate Electronic Nature
| Target Derivative | Substituent Effect | Method A: Schotten-Baumann (Acid Chloride) | Method B: Microwave-Assisted (Pd-Clay/Solvent-Free) | Method C: EDC/HOBt Coupling (Carboxylic Acid) |
| Benzanilide | Neutral | 80–85% | 96–98% | 88–92% |
| 4-Methoxybenzanilide | Electron-Donating (+I/+M) | 85–88% | 95–97% | 90–93% |
| 4-Nitrobenzanilide | Electron-Withdrawing (-I/-M) | 65–75% | 92–94% | 70–80% |
| 2,6-Dimethylbenzanilide | Steric Hindrance | 40–55% | 85–89% | 60–70% |
Key Insight: While Schotten-Baumann is sufficient for simple substrates, it suffers significant yield erosion with electron-withdrawing groups (due to reduced nucleophilicity of the aniline) and steric hindrance. Microwave-assisted methods effectively overcome these activation energy barriers.
Methodological Deep Dive
Method A: The Classical Schotten-Baumann (Baseline)
Best For: Robust, cheap substrates on a multigram scale where hydrolysis is acceptable.
Mechanism & Causality: This biphasic reaction relies on an interfacial mechanism. The base (NaOH) neutralizes the HCl byproduct, driving the equilibrium forward. However, the high reactivity of benzoyl chloride leads to a competing hydrolysis reaction with water, lowering the overall yield.
Protocol:
-
Dissolution: Dissolve aniline (10 mmol) in 10% aqueous NaOH (15 mL) in a 100 mL Erlenmeyer flask.
-
Addition: Add benzoyl chloride (12 mmol) dropwise over 15 minutes with vigorous stirring. Critical: The reaction is exothermic; maintain temp <25°C to minimize hydrolysis.
-
Workup: Stopper the flask and shake vigorously for 15 minutes. The solid product precipitates.[2][3]
-
Purification: Filter the crude solid, wash with 10% HCl (to remove unreacted amine), then water. Recrystallize from ethanol.
Method B: Microwave-Assisted Solid-State Synthesis (The High-Yielder)
Best For: High-throughput screening, electron-deficient anilines, and green chemistry compliance.
Mechanism & Causality: Microwave irradiation provides direct dielectric heating, aligning the dipoles of the reagents. When coupled with a solid support like Montmorillonite K-10 clay or Pd-doped clay, the surface acts as a Lewis acid catalyst, activating the carbonyl without the need for bulk solvent. This eliminates the hydrolysis pathway entirely, explaining the >95% yields.
Protocol:
-
Preparation: Mix aniline (1.0 mmol) and benzoic acid (1.0 mmol) with 100 mg of Montmorillonite K-10 clay (or Pd-doped clay for difficult substrates).
-
Irradiation: Place the mixture in a microwave reactor vial. Irradiate at 300W for 2–5 minutes (monitor temp to ~130°C).
-
Extraction: Cool to RT. Extract the product with hot ethanol (2 x 5 mL).
-
Purification: Filter to remove the clay catalyst (recyclable). Evaporate solvent.[2] The product is often analytically pure; otherwise, recrystallize.
Method C: Catalytic Direct Amidation (The Advanced Alternative)
Best For: Acid-sensitive substrates and avoiding chlorinated reagents.
Mechanism & Causality: Using boronic acid catalysts (e.g., 2-iodophenylboronic acid or simple boric acid) allows for the formation of a mixed anhydride-like intermediate (acyloxyboron species). This "active ester" is highly reactive toward amines but stable to moisture compared to acid chlorides.
Protocol:
-
Setup: In a round-bottom flask, combine benzoic acid (10 mmol), aniline (10 mmol), and Boric Acid (10 mol%) in Toluene (50 mL).
-
Reflux: Attach a Dean-Stark apparatus. Reflux for 12–24 hours, removing water azeotropically.
-
Workup: Cool to RT. The catalyst often precipitates or can be washed out with water.
-
Isolation: Concentrate the organic layer.
Visualizing the Decision Process
The following decision tree guides the selection of the optimal synthesis route based on substrate constraints and laboratory resources.
Figure 1: Strategic decision matrix for benzanilide synthesis selection.
Mechanistic Insight: Boron-Catalyzed Amidation
To understand the high efficiency of Method C without harsh reagents, we visualize the catalytic cycle. The boron atom acts as an "atomic clamp," bringing the acid and amine together.
Figure 2: Catalytic cycle of boron-mediated direct amidation, highlighting the active acyloxyboron intermediate.
References
-
Microwave-Assisted Synthesis: Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles.[1] Taylor & Francis.
-
Schotten-Baumann Optimization: Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. American Journal of Applied Science and Technology.[4]
-
Boric Acid Catalysis: Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.
-
Comparative Yield Data: Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. ResearchGate.[4]
-
Coupling Reagents Guide: A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem.[2][5]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
